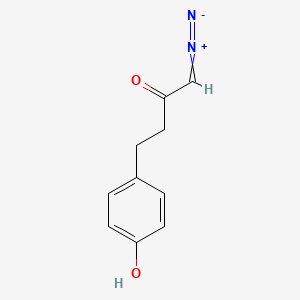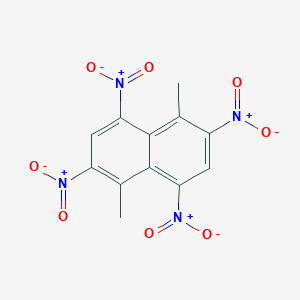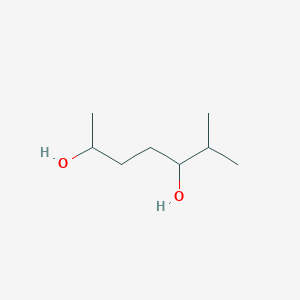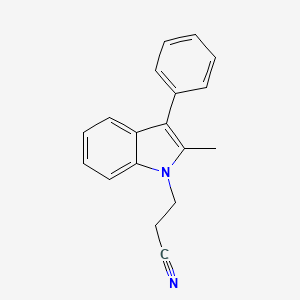![molecular formula C18H13NS B14641320 Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- CAS No. 51775-50-9](/img/structure/B14641320.png)
Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- is an organic compound that belongs to the class of nitriles It features a benzonitrile group attached to a thienyl ring, which is further substituted with a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- can be achieved through several methods. One common approach involves the reaction of 4-methylphenylthiophene with a suitable nitrile source under specific conditions. For instance, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, where 4-methylphenylthiophene is reacted with a nitrile compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- can undergo oxidation reactions, where the thienyl ring or the methyl group may be oxidized to form corresponding sulfoxides or sulfone derivatives.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The thienyl and phenyl rings may facilitate binding to target proteins or enzymes, influencing their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Benzonitrile, 2-(4-methylphenyl)-: Similar structure but with the nitrile group attached to a different position on the aromatic ring.
4-Methylbenzonitrile: Lacks the thienyl ring, making it less complex.
Thiophene-2-carbonitrile: Contains a nitrile group attached to a thiophene ring but lacks the phenyl substitution.
Uniqueness: Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- is unique due to the combination of a benzonitrile group, a thienyl ring, and a 4-methylphenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
51775-50-9 |
|---|---|
Formule moléculaire |
C18H13NS |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
4-[5-(4-methylphenyl)thiophen-2-yl]benzonitrile |
InChI |
InChI=1S/C18H13NS/c1-13-2-6-15(7-3-13)17-10-11-18(20-17)16-8-4-14(12-19)5-9-16/h2-11H,1H3 |
Clé InChI |
WDCWGXDRZVQJLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


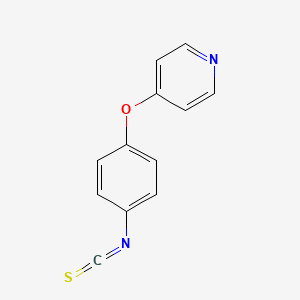
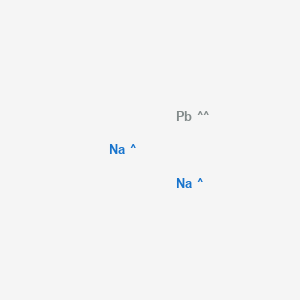
![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)
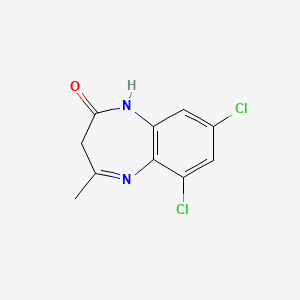
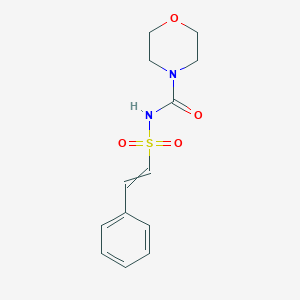
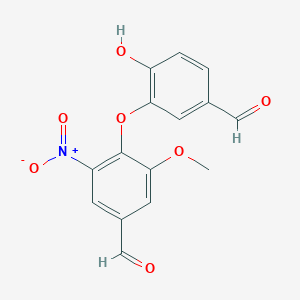

![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
